5-Bromo-6-fluoro-N-methylisatoic anhydride
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Overview
Description
5-Bromo-6-fluoro-N-methylisatoic anhydride is a chemical compound with the molecular formula C9H5BrFNO3 and a molecular weight of 274.05 g/mol . It is known for its unique chemical structure, which includes bromine, fluorine, and a methyl group attached to an isatoic anhydride core. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Scientific Research Applications
5-Bromo-6-fluoro-N-methylisatoic anhydride has several scientific research applications, including:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
The synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatoic anhydride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Bromo-6-fluoro-N-methylisatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding acid or amide.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-N-methylisatoic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-fluoro-N-methylisatoic anhydride include other halogenated isatoic anhydrides, such as:
- 5-Chloro-6-fluoro-N-methylisatoic anhydride
- 5-Bromo-6-chloro-N-methylisatoic anhydride
- 5-Iodo-6-fluoro-N-methylisatoic anhydride
These compounds share similar chemical structures but differ in the specific halogen atoms present. The uniqueness of this compound lies in its specific combination of bromine and fluorine, which imparts distinct reactivity and potential biological activity .
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methyl-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO3/c1-12-5-3-2-4(10)7(11)6(5)8(13)15-9(12)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRWOAJJVFXSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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